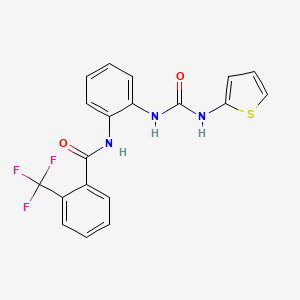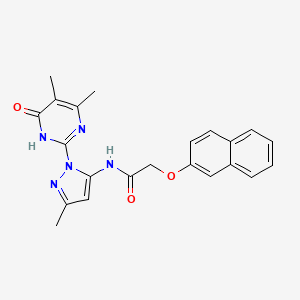![molecular formula C14H17ClN4O2S2 B2833777 N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide CAS No. 338422-04-1](/img/structure/B2833777.png)
N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is an intriguing chemical compound notable for its potential applications across various scientific fields. Characterized by its distinctive triazole ring, allylsulfanyl group, and chlorobenzenesulfonamide moiety, this compound presents opportunities for exploration in medicinal chemistry, biological studies, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide typically involves multistep organic synthesis processes:
Formation of the 1,2,4-Triazole Core: : The initial step often includes the formation of the 1,2,4-triazole ring via cyclization reactions, utilizing hydrazine derivatives and appropriate carbonyl compounds under controlled temperature and pressure.
Introduction of Allylsulfanyl and Ethyl Groups: : Subsequent functionalization introduces the allylsulfanyl group through nucleophilic substitution, often using allyl halides and sulfur sources in the presence of catalysts. The ethyl group can be introduced via alkylation processes.
Sulfonation and Benzene Derivative Attachment: : The sulfonamide group attachment involves the reaction of amines with chlorobenzenesulfonyl chloride, usually under basic conditions to promote the formation of the sulfonamide bond.
Industrial Production Methods
Industrial-scale production leverages these synthetic routes with optimizations for yield and purity, often incorporating continuous flow processes and advanced separation techniques to streamline production. Key aspects include reaction condition optimization, catalyst selection, and efficient solvent usage.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the allylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : Reduction processes may target the chlorobenzenesulfonamide moiety, potentially leading to dechlorination or reduction of the sulfonamide to amines.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the triazole or benzene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride for reduction reactions.
Substitution Reagents: : Halides, organometallic reagents for substitution.
Major Products
Sulfoxides/Sulfones: : Resulting from oxidation.
Amines: : Products of reduction processes.
Functionalized Derivatives: : From substitution reactions enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: : Utilized in the synthesis of more complex molecules.
Catalysis: : Serving as ligands or catalysts in various organic reactions.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, offering routes to novel biochemical pathways.
Medicine
Pharmacophores: : Potential scaffold for developing drugs targeting particular diseases, including antimicrobial and anticancer agents.
Industry
Material Science: : Explorations into its role in developing new materials with unique properties.
Mecanismo De Acción
The compound operates via interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action can involve binding to the active site of enzymes, inhibiting their activity, or interacting with cellular receptors to modulate biological pathways. This multi-faceted approach can influence various physiological and biochemical processes.
Comparación Con Compuestos Similares
Comparing N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide with similar compounds highlights its unique structural attributes and functional groups.
Similar Compounds
N-{[5-(methylthio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide: : Differing primarily in the allylsulfanyl vs. methylthio groups.
N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide: : Variance in the ethyl vs. methyl group.
Uniqueness
Allylsulfanyl Group: : Introduces unique reactivity patterns.
Ethyl Group: : Contributes to specific pharmacokinetic properties.
Combined Functional Groups: : Enhances versatility in various applications.
Propiedades
IUPAC Name |
4-chloro-N-[(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S2/c1-3-9-22-14-18-17-13(19(14)4-2)10-16-23(20,21)12-7-5-11(15)6-8-12/h3,5-8,16H,1,4,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTJPCURXOBNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
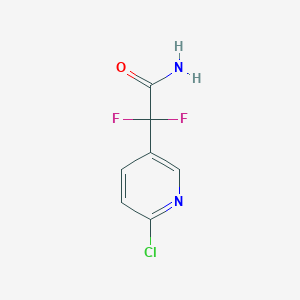

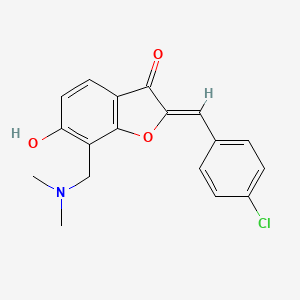
![4-{[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarbonitrile](/img/structure/B2833700.png)
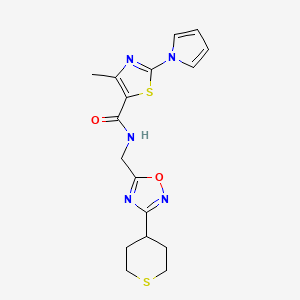
![4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2833703.png)
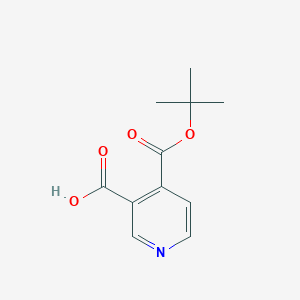
![5-amino-2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-5-oxopentanoic acid](/img/structure/B2833705.png)
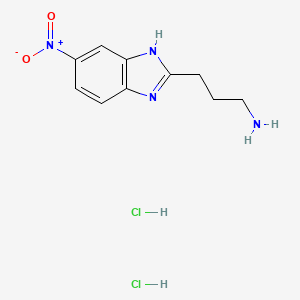
![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2833711.png)
![2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE](/img/structure/B2833712.png)
![2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide](/img/structure/B2833715.png)
